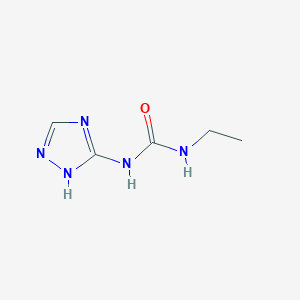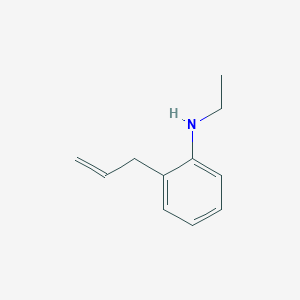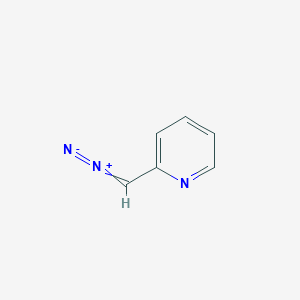![molecular formula C19H22S2 B14636357 Benzene, 1,1'-[(cyclohexylmethylene)bis(thio)]bis- CAS No. 54905-14-5](/img/structure/B14636357.png)
Benzene, 1,1'-[(cyclohexylmethylene)bis(thio)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-[(cyclohexylmethylene)bis(thio)]bis-: is an organic compound that contains a benzene ring substituted with a cyclohexylmethylene group and two thioether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[(cyclohexylmethylene)bis(thio)]bis- typically involves the reaction of benzene derivatives with cyclohexylmethylene chloride and thiol compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the thioether linkages.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise temperature control, and purification steps to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene, 1,1’-[(cyclohexylmethylene)bis(thio)]bis- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether linkages to thiols or other reduced forms.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, 1,1’-[(cyclohexylmethylene)bis(thio)]bis- is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of thioether linkages on biological systems. It may also serve as a model compound for understanding the behavior of similar structures in biological molecules.
Industry: In the industrial sector, Benzene, 1,1’-[(cyclohexylmethylene)bis(thio)]bis- can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-[(cyclohexylmethylene)bis(thio)]bis- involves its interaction with molecular targets through its thioether linkages and benzene ring. These interactions can affect the compound’s reactivity and binding properties. The pathways involved may include electron transfer, coordination with metal ions, and participation in redox reactions.
Comparación Con Compuestos Similares
- Benzene, 1,1’-[(4-methylphenyl)thio]methylene]bis-
- Benzene, 1,1’-[(chloromethylene)bis(thio)]bis-
- Benzene, 1,1’-[(bromomethylene)bis(thio)]bis-
Uniqueness: Benzene, 1,1’-[(cyclohexylmethylene)bis(thio)]bis- is unique due to the presence of the cyclohexylmethylene group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds that may have different substituents on the benzene ring or variations in the thioether linkages.
Propiedades
Número CAS |
54905-14-5 |
|---|---|
Fórmula molecular |
C19H22S2 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
[cyclohexyl(phenylsulfanyl)methyl]sulfanylbenzene |
InChI |
InChI=1S/C19H22S2/c1-4-10-16(11-5-1)19(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h2-3,6-9,12-16,19H,1,4-5,10-11H2 |
Clave InChI |
PGTKYPJFUSTSCR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



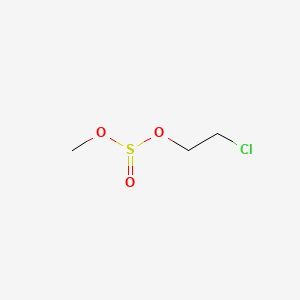
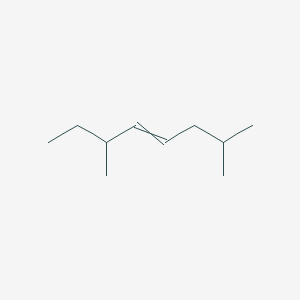
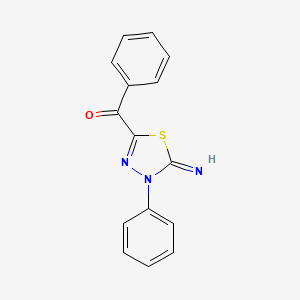
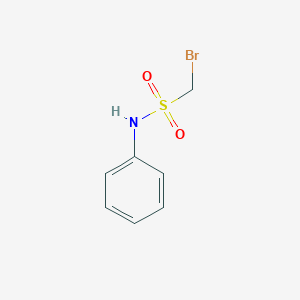

![2,2'-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14636307.png)
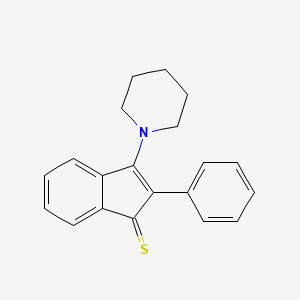
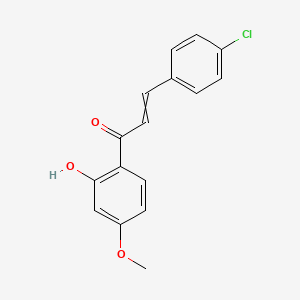
![Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14636328.png)
